molecular formula C14H10ClF3N2O3 B2498984 Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate CAS No. 477859-63-5

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate

Cat. No.: B2498984
CAS No.: 477859-63-5
M. Wt: 346.69
InChI Key: YRMJLLFEQHXVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate (CAS 477859-63-5) is a pyridazine derivative with the molecular formula C₁₄H₁₀ClF₃N₂O₃ and a molar mass of 346.69 g/mol . Key structural features include:

  • A 3-chlorophenyl group at position 1 of the pyridazine ring.
  • A trifluoromethyl (-CF₃) substituent at position 3.
  • An ethyl ester moiety at position 3.

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O3/c1-2-23-13(22)12-10(14(16,17)18)7-11(21)20(19-12)9-5-3-4-8(15)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMJLLFEQHXVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using hydrazine hydrate to form the pyridazine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antifungal properties. Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate has been explored for its efficacy against various fungal strains. Research suggests that the trifluoromethyl group enhances the compound's interaction with fungal cell membranes, leading to increased permeability and subsequent antifungal effects .

Drug Development

The compound has been identified as a potential lead in the development of new pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can improve potency and selectivity. The presence of the trifluoromethyl group is particularly noteworthy, as it has been shown to enhance the pharmacokinetic properties of drugs by improving metabolic stability and bioavailability .

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal investigated the antifungal properties of this compound against Candida species. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) that was competitive with established antifungal agents. This indicates its potential as an alternative treatment option for fungal infections .

Compound MIC (µg/mL) Target Organism
This compound8Candida albicans
Fluconazole16Candida albicans

Case Study 2: Structural Modifications

Another research effort focused on modifying the core structure of this compound to enhance its anticancer activity. By substituting various groups at the pyridazine position, researchers were able to identify analogs with improved efficacy against cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Modified Compound IC50 (µM) Cancer Cell Line
Original Compound15MCF-7
Modified Compound A5MCF-7
Modified Compound B10HeLa

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Ring

Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (Compound 12b)
  • Molecular Formula : C₁₅H₁₂ClN₃O₃.
  • Key Differences: 4-Methyl instead of 4-trifluoromethyl. 5-Cyano (-CN) substituent absent in the target compound.
  • The cyano group increases polarity, affecting solubility and metabolic stability .
Ethyl 5-Cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (Compound 12c)
  • Molecular Formula : C₁₆H₁₁F₃N₃O₃.
  • Key Differences: 3-Trifluoromethylphenyl instead of 3-chlorophenyl. 4-Methyl and 5-cyano substituents.
  • Impact :
    • The -CF₃ group on the phenyl ring enhances lipophilicity (higher logP) compared to -Cl, influencing membrane permeability .

Substituent Variations on the Phenyl Ring

Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)
  • Molecular Formula : C₁₅H₁₀F₆N₂O₃.
  • Molar Mass : 380.24 g/mol.
  • Key Differences :
    • 3-Trifluoromethylphenyl replaces 3-chlorophenyl.
  • Impact :
    • Increased lipophilicity (XLogP3 = 3.4 vs. ~3.0 for the target compound), favoring hydrophobic interactions in biological systems.
    • The electron-withdrawing -CF₃ group may enhance metabolic resistance compared to -Cl .

Ester Group Modifications

Structural and Functional Data Table

Compound Name Substituents (Pyridazine/Phenyl) Molecular Formula Molar Mass (g/mol) XLogP3 Key Biological Relevance
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate 4-CF₃, 3-ClPh C₁₄H₁₀ClF₃N₂O₃ 346.69 ~3.0 Kinase inhibition potential
Compound 12b 4-CH₃, 5-CN, 3-ClPh C₁₅H₁₂ClN₃O₃ 317.73 ~2.5 Adenosine A1 receptor modulation
Compound 12c 4-CH₃, 5-CN, 3-CF₃Ph C₁₆H₁₁F₃N₃O₃ 350.27 ~3.2 Enhanced lipophilicity
CAS 478067-01-5 4-CF₃, 3-CF₃Ph C₁₅H₁₀F₆N₂O₃ 380.24 3.4 High metabolic stability

Research Findings and Implications

Lipophilicity :

  • Replacement of -Cl with -CF₃ on the phenyl ring (CAS 478067-01-5) increases logP by ~0.4 units, suggesting improved blood-brain barrier penetration .

Biological Activity: Analogs with cyano groups (12b, 12c) show distinct receptor-binding profiles, highlighting the role of polar substituents in modulating selectivity .

Biological Activity

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate, with the CAS number 477859-63-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

  • Molecular Formula : C14H10ClF3N2O3
  • Molar Mass : 346.69 g/mol

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of various pyridazine derivatives, including this compound. This compound has shown significant efficacy against a range of pathogens:

PathogenActivityReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Candida albicansInhibition
Aspergillus flavusInhibition

The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better penetration into microbial cells and increasing its antimicrobial potency.

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways:

  • Mechanism : The compound's structural features allow it to interfere with signaling pathways that lead to inflammation.

A study demonstrated that derivatives with similar structures exhibited an IC50 value of approximately 0.0227 µM against inflammatory mediators, showcasing significant anti-inflammatory potential .

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results, particularly against various cancer cell lines:

Cancer TypeIC50 (µM)Reference
Hepatocellular carcinoma (HCC)0.39
Breast cancer0.76

The mechanism of action involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, this compound was administered to animal models exhibiting symptoms of inflammation. The results showed a marked decrease in inflammatory markers and improvement in clinical symptoms, indicating its potential utility in treating conditions like arthritis and asthma.

Q & A

Q. What are the critical steps in synthesizing Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxylate?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 3-chlorophenyl group.
  • Esterification to form the ethyl carboxylate moiety.
  • Oxidation to generate the pyridazine-6-one core. Key parameters include temperature control (60–80°C for cyclization steps) and solvent selection (e.g., ethanol or DMF for solubility optimization). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized structurally?

Methodological approaches include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What functional groups influence its reactivity?

The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the pyridazine ring. The 3-chlorophenyl moiety contributes to π-π stacking interactions, while the ethyl ester allows derivatization via hydrolysis or transesterification .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Strategies include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours under conventional heating).
  • Catalyst screening (e.g., Pd/C for hydrogenation steps).
  • Solvent-free conditions to minimize byproducts. Pilot studies suggest yields >75% are achievable with strict moisture control .

Q. What computational methods predict its biological target interactions?

  • Molecular docking (AutoDock Vina) models binding to kinase domains (e.g., EGFR or CDK2).
  • DFT calculations (B3LYP/6-31G*) assess electrostatic potential surfaces, highlighting nucleophilic attack sites.
  • MD simulations (AMBER) evaluate stability in protein-binding pockets over 100-ns trajectories .

Q. How do structural analogs compare in SAR studies?

Compound ModificationBiological Activity (IC₅₀)Key Finding
3-Cl → 3-F 2.1 µM (EGFR)Improved selectivity
Trifluoromethyl → Methyl >10 µMLoss of kinase inhibition
Ethyl ester → Free acid 5.8 µMEnhanced solubility but reduced potency
Substitutions at the 4-position (trifluoromethyl) are critical for target affinity .

Q. How to resolve contradictions in biological activity data?

  • Dose-response validation : Re-test compounds under standardized assays (e.g., ATP concentration control in kinase assays).
  • Metabolite profiling (LC-MS) to rule out off-target effects from degradation products.
  • Structural analogs : Compare activity trends to isolate substituent-specific effects .

Methodological Considerations

Q. What protocols mitigate spectral data misinterpretation?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic labeling (¹⁵N/¹³C) for unambiguous assignment of pyridazine ring protons.
  • Comparative analysis : Cross-reference with databases (e.g., PubChem or Reaxys) .

Q. How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity.
  • Prodrug strategies : Mask the ester group with enzymatically cleavable motifs (e.g., acetyloxyalkyl).
  • Caco-2 permeability assays : Screen for intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.